

RSV-IN-11 Reporter Virus Assay (GFP/Luciferase): Application Notes and Protocols

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Compound of Interest		
Compound Name:	Rsv-IN-11	
Cat. No.:	B15566062	Get Quote

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Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapies and vaccines is a global health priority. The **RSV-IN-11** reporter virus, which incorporates both Green Fluorescent Protein (GFP) and luciferase reporter genes into the viral genome, provides a powerful and versatile tool for high-throughput screening of antiviral compounds and the evaluation of neutralizing antibodies. This dual-reporter system allows for both visual confirmation of viral infection via GFP expression and sensitive quantification of viral replication through luciferase activity. These application notes provide detailed protocols for utilizing the **RSV-IN-11** (GFP/Luciferase) reporter virus in antiviral and neutralization assays.

Principle of the Assay

The **RSV-IN-11** reporter virus is a genetically engineered virus that contains open reading frames for both GFP and luciferase.[1] Upon infection of susceptible cells, the viral machinery drives the expression of these reporter genes along with its own proteins. The intensity of the GFP fluorescence and the luciferase-generated bioluminescence is directly proportional to the level of viral gene expression and replication.[1][2]



Antiviral compounds that inhibit any stage of the RSV replication cycle will lead to a decrease in the expression of the reporter genes, resulting in a measurable reduction in fluorescence and luminescence. Similarly, neutralizing antibodies that block viral entry will prevent the initiation of infection, leading to a corresponding decrease in the reporter signals.[3]

Applications

- High-Throughput Screening (HTS) of Antiviral Compounds: The assay is readily adaptable to a 96-well or 384-well plate format, making it ideal for screening large compound libraries for potential RSV inhibitors.[4]
- Mechanism of Action Studies: The assay can be used to determine the stage of the viral life cycle targeted by a specific antiviral compound.
- Neutralization Assays: The reporter system provides a quantitative and high-throughput alternative to traditional plaque reduction neutralization tests (PRNT) for measuring the potency of neutralizing antibodies in serum, plasma, or purified monoclonal antibody preparations.[5][6]
- Viral Titer Determination: The luciferase component offers a rapid and sensitive method for titrating virus stocks.[5]

Required Materials

- RSV-IN-11 (GFP/Luciferase) reporter virus
- HEp-2 (ATCC CCL-23) or A549 (ATCC CCL-185) cells
- Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well white, clear-bottom tissue culture plates (for both fluorescence and luminescence) or standard clear plates for microscopy.
- Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega)



- Phosphate-Buffered Saline (PBS)
- CO2 incubator (37°C, 5% CO2)
- Fluorescence microscope or plate reader with fluorescence capabilities
- Luminometer or plate reader with luminescence capabilities

Experimental Protocols

Protocol 1: Antiviral Compound Screening Assay

This protocol outlines a method for screening compounds for inhibitory activity against RSV replication.

- · Cell Seeding:
 - Trypsinize and resuspend HEp-2 or A549 cells in a complete growth medium (e.g., EMEM with 10% FBS and 1% Penicillin-Streptomycin).
 - \circ Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 μ L of medium.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.
- Compound Preparation and Addition:
 - Prepare serial dilutions of the test compounds in an appropriate infection medium (e.g., EMEM with 2% FBS).
 - Remove the growth medium from the cell plate and add 50 μL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-virus control.
- Virus Infection:
 - Dilute the RSV-IN-11 (GFP/Luciferase) virus stock in the infection medium to a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.



- \circ Add 50 μ L of the diluted virus to each well, except for the no-virus control wells. The final volume in each well should be 100 μ L.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Data Acquisition:
 - GFP Imaging (Qualitative/Semi-Quantitative):
 - Observe the cells under a fluorescence microscope to visually assess the reduction in GFP-positive cells in the presence of test compounds compared to the virus control.
 - Alternatively, measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).
 - Luciferase Assay (Quantitative):
 - Equilibrate the plate to room temperature.
 - Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 μL).
 - Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
 - Measure the luminescence using a luminometer.

Protocol 2: Microneutralization Assay

This protocol describes how to measure the neutralizing activity of antibodies against RSV.

- · Cell Seeding:
 - Follow step 1 of the Antiviral Compound Screening Assay protocol.
- Antibody and Virus Preparation:



- Heat-inactivate serum samples at 56°C for 30 minutes.
- Prepare serial dilutions of the serum or monoclonal antibody in an infection medium in a separate 96-well "setup" plate.[7]
- Dilute the RSV-IN-11 (GFP/Luciferase) virus to a concentration that will yield a high signalto-noise ratio in the luciferase assay (predetermined by titration).
- Add an equal volume of the diluted virus to each well of the setup plate containing the antibody dilutions.
- Incubate the antibody-virus mixture for 1 hour at 37°C in a 5% CO2 incubator to allow for neutralization to occur.[5]

Infection:

- Remove the growth medium from the cell plate.
- \circ Transfer 100 μ L of the antibody-virus mixture from the setup plate to the corresponding wells of the cell plate.
- Include virus-only control wells (no antibody) and cell-only control wells (no virus, no antibody).

Incubation:

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

Data Acquisition:

 Follow step 5 of the Antiviral Compound Screening Assay protocol to measure GFP fluorescence and luciferase activity.

Data Presentation

Quantitative data from the luciferase assay should be presented in a clear and structured format. The following tables provide examples of how to present data from antiviral and neutralization assays.



Table 1: Antiviral Activity of Compound X against RSV-IN-11

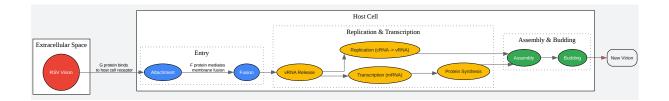
Compound X Concentration (µM)	Mean Relative Luminescence Units (RLU)	Standard Deviation	% Inhibition
100	1,500	210	98.5%
50	3,200	450	96.8%
25	8,900	1,100	91.1%
12.5	25,000	3,500	75.0%
6.25	55,000	6,800	45.0%
3.13	88,000	9,200	12.0%
0 (Virus Control)	100,000	12,000	0%
0 (Cell Control)	100	25	100%

Table 2: Neutralizing Activity of Antibody Y against RSV-IN-11

Antibody Y Dilution	Mean Relative Luminescence Units (RLU)	Standard Deviation	% Neutralization
1:100	2,500	350	97.5%
1:400	6,000	800	94.0%
1:1600	20,000	2,800	80.0%
1:6400	50,000	6,500	50.0%
1:25600	85,000	10,000	15.0%
Virus Control	100,000	11,500	0%
Cell Control	120	30	100%



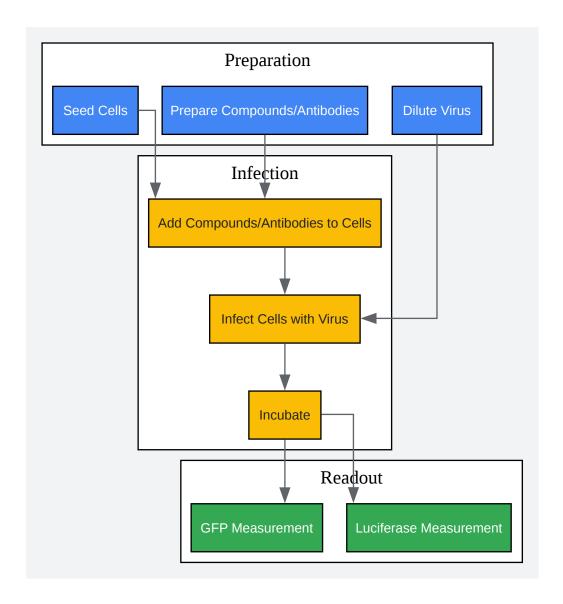
Visualizations



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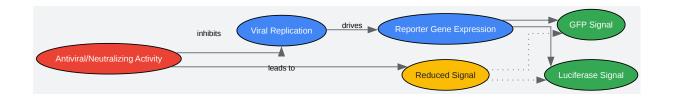
Caption: Simplified schematic of the Respiratory Syncytial Virus (RSV) replication cycle.





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Caption: General workflow for the **RSV-IN-11** reporter virus assay.



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Caption: Logical relationship between viral replication, reporter signals, and antiviral activity.



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